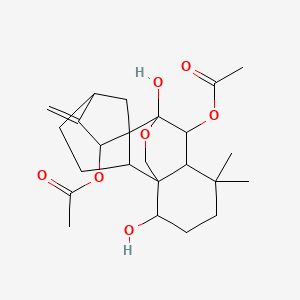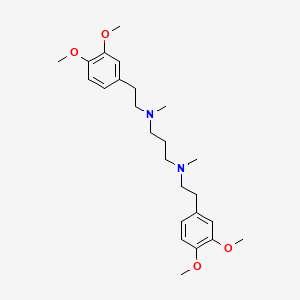
N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N’-dimethylpropane-1,3-diamine is a complex organic compound with a molecular formula of C26H36N2O6 This compound is known for its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a propane-1,3-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N’-dimethylpropane-1,3-diamine typically involves the reaction of 3,4-dimethoxyphenethylamine with a suitable diamine precursor under controlled conditions. One common method involves the use of a condensation reaction, where the amine groups of 3,4-dimethoxyphenethylamine react with the diamine to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N’-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N,N’-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N’-dimethylpropane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible effects on neurological conditions.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N’-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(2-(3,4-dimethoxyphenyl)ethyl)hexanediamide
- N-(3,4-Dimethoxyphenethyl)acetamide
- N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
Uniqueness
N,N’-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N’-dimethylpropane-1,3-diamine is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
141991-88-0 |
|---|---|
Fórmula molecular |
C25H38N2O4 |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C25H38N2O4/c1-26(16-12-20-8-10-22(28-3)24(18-20)30-5)14-7-15-27(2)17-13-21-9-11-23(29-4)25(19-21)31-6/h8-11,18-19H,7,12-17H2,1-6H3 |
Clave InChI |
NIPJEFAVJUDPJW-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B12325218.png)
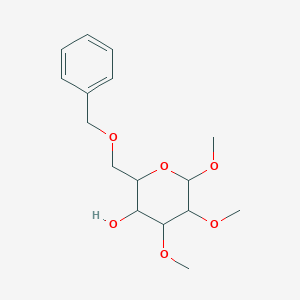
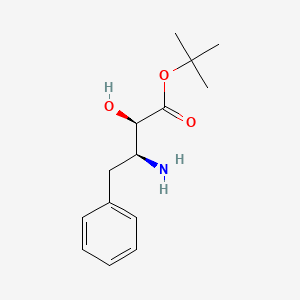
![(19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12325232.png)
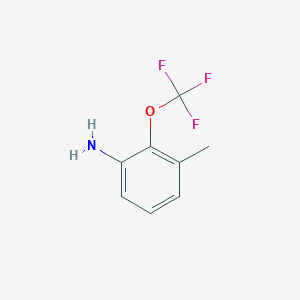
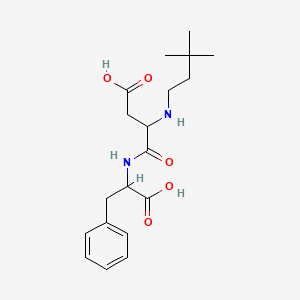

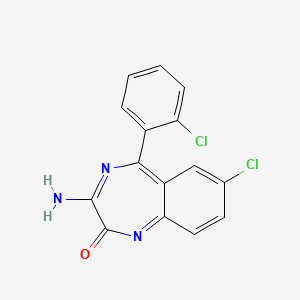
![11-Ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B12325259.png)
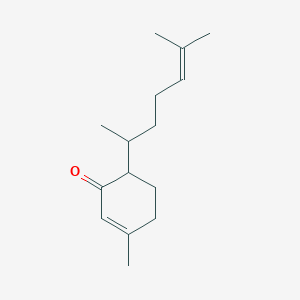
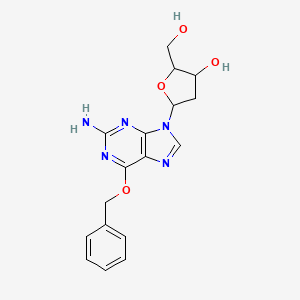
![1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12325279.png)
![2,3,14-trihydroxy-17-[5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12325287.png)
